molecular formula C13H10FNO2 B1330190 N-(2-Fluorophenyl)anthranilic acid CAS No. 54-58-0

N-(2-Fluorophenyl)anthranilic acid

Cat. No.: B1330190
CAS No.: 54-58-0
M. Wt: 231.22 g/mol
InChI Key: NKJTXYMGRFCARD-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)anthranilic acid is an organic compound with the molecular formula C13H10FNO2 It is a derivative of anthranilic acid, where the amino group is substituted with a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)anthranilic acid typically involves the reaction of 2-iodobenzoic acid with 2-fluoroaniline in the presence of a base such as potassium carbonate and a copper catalyst like copper(I) iodide. The reaction is carried out in a solvent such as N,N-dimethylformamide under microwave irradiation at 100°C for about 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorophenyl)anthranilic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxidized forms of the compound, such as quinones.

    Reduction Products: Reduced forms, such as amines or alcohols.

Scientific Research Applications

N-(2-Fluorophenyl)anthranilic acid has several applications in scientific research:

Comparison with Similar Compounds

    Anthranilic Acid: The parent compound, which lacks the fluorine substitution.

    2-Fluoroaniline: A simpler analog with only the fluorine substitution on the aniline ring.

    N-Phenylanthranilic Acid: Similar structure but without the fluorine atom.

Uniqueness: N-(2-Fluorophenyl)anthranilic acid is unique due to the presence of both the anthranilic acid moiety and the 2-fluorophenyl group. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and selectivity in medicinal applications, compared to its analogs .

Properties

IUPAC Name

2-(2-fluoroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJTXYMGRFCARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202306
Record name Anthranilic acid, N-(o-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-58-0
Record name Anthranilic acid, N-(o-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(o-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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